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molecular formula C11H13NO2 B8754408 3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one CAS No. 78792-52-6

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one

Cat. No. B8754408
M. Wt: 191.23 g/mol
InChI Key: CURKRXDWGPVJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07060844B2

Procedure details

To a solution of phthalide (0.50 g, 3.73 mmol) in THF (13.0 ml) at −78° C. was added 1.0M LiHMDS in THF (3.9 ml). The reaction was stirred for 10 minutes, and then N,N-dimethylmethyleneammonium iodide (0.76 g, 4.10 mmol) was added in one portion. The resulting mixture was continuously stirred at −78° C. for another 15 minutes. The mixture was then allowed to warm to 0° C. and then quenched into very dilute HCl aqueous solution. The aqueous layer was adjusted to acidic pH with 4% HCl aqueous solution and washed with EtOAc. The aqueous layer was basified with saturated NaHCO3 aqueous solution and extracted with EtOAc. The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4 and rotary evaporated to a light yellow oil. The oil was taken up in CHCl3, filtered to remove an insoluble impurity, and then chromatographed through silica gel column (CHCl3 to 2.5% MeOH/CHCl3 gradient) to afford 3-dimethylaminomethyl-3H-isobenzofuran-1-one as a clear oil (0.24 g, 33%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
3.9 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][O:3]1)=[O:2].[Li+].[CH3:12][Si]([N-][Si](C)(C)C)(C)C.[I-].C[CH:23]=[N+:24]=[CH:25]C>C1COCC1>[CH3:23][N:24]([CH2:25][CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1](=[O:2])[O:3]1)[CH3:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
[I-].CC=[N+]=CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was continuously stirred at −78° C. for another 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched into very dilute HCl aqueous solution
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
rotary evaporated to a light yellow oil
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove an insoluble impurity
CUSTOM
Type
CUSTOM
Details
chromatographed through silica gel column (CHCl3 to 2.5% MeOH/CHCl3 gradient)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C)CC1OC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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